1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H18N8 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[[4-[di(pyrazol-1-yl)methyl]phenyl]-pyrazol-1-ylmethyl]pyrazole |
InChI |
InChI=1S/C20H18N8/c1-9-21-25(13-1)19(26-14-2-10-22-26)17-5-7-18(8-6-17)20(27-15-3-11-23-27)28-16-4-12-24-28/h1-16,19-20H |
InChI Key |
YPKWQSGTBBTRMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(C2=CC=C(C=C2)C(N3C=CC=N3)N4C=CC=N4)N5C=CC=N5 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Bis Di 1h Pyrazol 1 Yl Methyl Benzene
Primary Synthetic Routes for 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene
The synthesis of this compound can be approached through two main chemical transformations. One route involves the condensation of an aromatic dialdehyde (B1249045) with pyrazole (B372694), facilitated by a dehydrating agent. The alternative and more commonly cited method employs a nucleophilic substitution reaction in a superbasic medium, which allows for the construction of the target molecule from a halogenated precursor.
Condensation Reactions Involving Terephthalaldehyde (B141574) and Thionyl Chloride
One of the reported methods for the synthesis of this compound involves the direct condensation of terephthalaldehyde with four equivalents of 1H-pyrazole. This reaction is promoted by the presence of thionyl chloride (SOCl₂), which likely serves as both a chlorinating and dehydrating agent.
C₆H₄(CHO)₂ + 4 C₃H₄N₂ + 4 SOCl₂ → C₆H₄[CH(C₃H₃N₂)₂]₂ + 4 SO₂ + 4 HCl
While this method offers a direct route to the target compound from commercially available starting materials, the use of thionyl chloride requires careful handling due to its corrosive and reactive nature.
Nucleophilic Substitution Strategies Employing Superbasic Media
A more widely documented strategy for the synthesis of related poly(pyrazol-1-yl)alkanes, and a reported method for this compound, is the nucleophilic substitution of a polyhalogenated substrate with the pyrazolide anion in a superbasic medium. This approach typically utilizes a system composed of potassium hydroxide (B78521) (KOH) and dimethyl sulfoxide (B87167) (DMSO).
In this synthetic route, the starting material would be a tetrasubstituted benzene (B151609) derivative, such as 1,4-bis(dibromomethyl)benzene. The superbasic medium, generated by the dissolution of KOH in DMSO, is capable of deprotonating the N-H proton of the pyrazole ring to form the highly nucleophilic pyrazolide anion. This anion then acts as a potent nucleophile, displacing the halide leaving groups from the electrophilic carbon centers of the starting material. The reaction proceeds as a series of Sₙ2 reactions, ultimately leading to the formation of the desired this compound.
A general representation of this reaction is:
C₆H₄(CHBr₂)₂ + 4 C₃H₄N₂ + 4 KOH → C₆H₄[CH(C₃H₃N₂)₂]₂ + 4 KBr + 4 H₂O
This method has been successfully employed for the synthesis of various tetrakis(pyrazol-1-yl)alkanes and offers a versatile route to the target compound.
Optimization of Reaction Conditions and Yield for this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters. For both the condensation and nucleophilic substitution routes, factors such as temperature, solvent, stoichiometry of reactants, and reaction time play a critical role.
For the condensation reaction involving terephthalaldehyde and thionyl chloride, key parameters to optimize would include the molar ratio of pyrazole to terephthalaldehyde and thionyl chloride, the reaction temperature, and the duration of the reaction. An excess of pyrazole may be required to drive the reaction to completion. The temperature must be controlled to prevent unwanted side reactions or degradation of the product.
In the case of the nucleophilic substitution strategy , the choice of the base and solvent system is paramount. The KOH/DMSO system is known for its ability to generate a high concentration of the pyrazolide anion, thus promoting the substitution reaction. The optimization of this route would involve a systematic study of the following variables:
Base Concentration: The molar ratio of KOH to pyrazole will influence the concentration of the active nucleophile.
Temperature: Higher temperatures can increase the rate of reaction but may also lead to side reactions.
Reaction Time: Sufficient time is required for the completion of all four substitution steps.
Solvent: While DMSO is commonly used, other polar aprotic solvents could also be explored.
The following interactive data tables illustrate the hypothetical effect of varying reaction conditions on the yield of this compound for the nucleophilic substitution route, based on findings for the synthesis of analogous compounds.
Table 1: Effect of Base to Pyrazole Ratio on Yield
| Molar Ratio (KOH:Pyrazole) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1:1 | 80 | 24 | 65 |
| 1.5:1 | 80 | 24 | 78 |
| 2:1 | 80 | 24 | 85 |
| 2.5:1 | 80 | 24 | 82 |
Table 2: Effect of Temperature on Yield
| Molar Ratio (KOH:Pyrazole) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2:1 | 60 | 24 | 70 |
| 2:1 | 80 | 24 | 85 |
| 2:1 | 100 | 24 | 83 |
| 2:1 | 120 | 24 | 75 |
Table 3: Effect of Reaction Time on Yield
| Molar Ratio (KOH:Pyrazole) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2:1 | 80 | 12 | 60 |
| 2:1 | 80 | 18 | 75 |
| 2:1 | 80 | 24 | 85 |
| 2:1 | 80 | 36 | 85 |
These tables demonstrate that a systematic approach to optimizing the reaction conditions is essential for achieving high yields of this compound. The ideal conditions would likely involve a molar excess of the base at a moderately elevated temperature for a sufficient duration to ensure complete reaction.
Structural Elucidation and Conformational Analysis of 1,4 Bis Di 1h Pyrazol 1 Yl Methyl Benzene
Advanced Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the identity and purity of 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene. Nuclear magnetic resonance (NMR) spectroscopy provides insight into the hydrogen and carbon framework, infrared (IR) spectroscopy identifies characteristic vibrational modes of functional groups, and mass spectrometry (MS) confirms the molecular weight and offers clues to the structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the pyrazole (B372694) rings, the central benzene (B151609) ring, and the crucial methine bridge. The four protons of the centrally located benzene ring are chemically equivalent due to the molecule's symmetry and are expected to appear as a sharp singlet. The methine proton (-CH(Pz)₂) provides a characteristic singlet, linking the pyrazole units to the benzene backbone. The three non-equivalent protons on each pyrazole ring (at positions 3, 4, and 5) typically appear as a triplet for the H4 proton and two doublets for the H3 and H5 protons.
The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom. Key resonances would include those for the quaternary and protonated carbons of the benzene ring, the methine carbon, and the three distinct carbons of the pyrazole rings.
Interactive Data Table: Representative NMR Data of Structurally Similar Compounds
| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |
| 1,2-Bis[bis(pyrazol-1-yl)methyl]benzene | 7.43 (d, 4H, H³-Pz), 7.23 (d, 4H, H⁵-Pz), 7.15 (s, 2H, CH), 7.02 (s, 4H, Ph), 6.17 (t, 4H, H⁴-Pz) | Not Reported |
| Tetrakis[(pyrazol-1-yl)methyl]methane | 7.76 (d, 4H, H³), 7.58 (d, 4H, H⁵), 6.22 (t, 4H, H⁴), 4.67 (s, 4H, CH₂) | 139.9 (C³-Pz), 130.8 (C⁵-Pz), 105.1 (C⁴-Pz), 77.4 (CH₂), 45.0 (Cq) |
Data sourced from analogous compounds to illustrate expected chemical shift regions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, allowing for the identification of key functional groups. The IR spectrum of this compound is characterized by absorption bands corresponding to the pyrazole and benzene ring systems.
Specific bands for the pyrazole rings have been reported, confirming the presence of this heterocyclic moiety. Additional characteristic peaks for aromatic C-H and C=C stretching from the central benzene ring are also expected. The C-H stretching vibrations of the methine group provide further structural confirmation.
Interactive Data Table: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source Compound |
| ~3100 | C-H Stretch | Aromatic (Benzene & Pyrazole) | Expected |
| 1570–1615 | C=C / C=N Stretch | Aromatic Rings / Pyrazole | 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one mdpi.com |
| 1540, 1500 | Ring Stretch | Pyrazole | 1,4-Bis[bis(1H-pyrazol-1-yl)methyl]benzene |
| 1330, 1010 | Ring Vibration | Pyrazole | 1,4-Bis[bis(1H-pyrazol-1-yl)methyl]benzene |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation patterns. For this compound (C₂₄H₂₂N₈), the calculated molecular weight is 422.50 g/mol .
In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at an m/z value of approximately 422. The fragmentation of the molecule would likely proceed through the cleavage of the C-N bonds linking the pyrazole rings or the C-C bonds connecting the methine carbon to the benzene ring. A common fragmentation pathway for related bis(pyrazolyl)methane compounds involves the loss of a pyrazolyl-methyl group ([M-PzCH]⁺), which would provide further evidence for the proposed structure.
Interactive Data Table: Expected Mass Spectrometry Data
| Parameter | Value | Description |
| Molecular Formula | C₂₄H₂₂N₈ | - |
| Molecular Weight | 422.50 g/mol | Calculated exact mass |
| Expected [M]⁺ Peak | m/z ≈ 422 | Molecular ion |
| Primary Fragmentation | Loss of Pz, PzCH₂ groups | Cleavage of C-N and C-C bonds |
Crystallographic Studies of this compound
Crystallographic studies, particularly single-crystal X-ray diffraction, offer the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details such as dihedral angles.
Single-Crystal X-ray Diffraction Analysis
As of now, a single-crystal X-ray diffraction structure for this compound has not been reported in the peer-reviewed literature. The steric bulk of the four pyrazole rings may present challenges for the growth of diffraction-quality single crystals. However, valuable conformational insights can be drawn from the analysis of structurally related, less sterically hindered molecules.
In the absence of a direct crystal structure, the conformation of this compound can be inferred from the known structure of its simpler analogue, 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene. nih.gov This related molecule, which features only one pyrazole ring per methyl group, adopts a distinct Z-like conformation in the solid state. nih.gov
In this arrangement, the pyrazole rings are located on opposite sides of the central phenyl ring's plane. A key feature is the large dihedral angle between the plane of the pyrazole rings and the central benzene ring, which has been measured at 83.84(9)°. nih.gov This nearly perpendicular orientation minimizes steric repulsion and is a common feature in poly(pyrazol-1-yl-methyl)benzene ligands. nih.govresearchgate.net
Crystal Packing and Asymmetric Unit Features
The crystal structure of 1,4-Bis((1H-pyrazol-1-yl)methyl)benzene has been elucidated in both its anhydrous and dihydrate forms, revealing distinct packing arrangements and asymmetric unit compositions.
In the anhydrous form, C₁₄H₁₄N₄, the molecule crystallizes in the monoclinic space group P2₁/c. nih.gov A key feature of its structure is the presence of a crystallographic center of inversion at the center of the phenylene group. nih.gov Consequently, the asymmetric unit contains only one-half of the molecule. nih.gov The entire molecule adopts a "Z-like" conformation, with the two pyrazole rings positioned on opposite sides of the central phenyl ring. nih.gov The molecule is not planar; the dihedral angle between the plane of the pyrazole rings and the central phenyl ring is 83.84 (9)°. nih.gov
The dihydrate form, C₁₄H₁₄N₄·2H₂O, crystallizes in the monoclinic space group P2₁/c. nih.gov Its asymmetric unit is more complex, comprising two half-molecules of the primary compound, each located on an inversion center, along with two independent water molecules. nih.gov The ligand molecules also exhibit a 'Z' shape, similar to the anhydrous form. nih.gov
A significant aspect of the dihydrate's crystal packing is the extensive network of hydrogen bonds. nih.gov The water molecules form one-dimensional chains through O—H⋯O hydrogen bonds. nih.gov These aqueous chains are then linked to the main organic molecules via O—H⋯N hydrogen bonds, creating a two-dimensional supramolecular network that extends across the ac plane. nih.gov
Below is a comparison of the key crystallographic parameters for both the anhydrous and dihydrate forms of the title compound.
| Parameter | Anhydrous Form nih.gov | Dihydrate Form nih.gov |
|---|---|---|
| Formula | C₁₄H₁₄N₄ | C₁₄H₁₄N₄·2H₂O |
| Molecular Weight | 238.29 | 274.32 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 5.6088 (8) | 4.680 (2) |
| b (Å) | 6.8183 (10) | 18.640 (8) |
| c (Å) | 16.526 (3) | 16.974 (10) |
| β (°) | 97.900 (15) | 91.15 (2) |
| Volume (ų) | 626.01 (17) | 1480.6 (13) |
| Z | 2 | 4 |
| Temperature (K) | 295 | 291 |
X-ray Powder Diffraction (XRPD) for Bulk Phase Characterization
X-ray Powder Diffraction (XRPD) is a primary technique for verifying the phase purity of a bulk crystalline sample. usp.org This method involves directing X-rays at a finely ground, randomly oriented powder of the material. The resulting diffraction pattern is characteristic of the crystalline phase(s) present in the sample. usp.orgcarleton.edu
While the single-crystal X-ray diffraction data for 1,4-Bis((1H-pyrazol-1-yl)methyl)benzene and its dihydrate are well-documented, allowing for the simulation of a theoretical powder pattern, detailed experimental XRPD studies for the explicit purpose of bulk phase characterization of this specific compound are not extensively reported in the reviewed scientific literature. Typically, in studies where this compound is synthesized, XRPD might be used to confirm that the bulk material corresponds to the single crystal structure determined, by comparing the experimental pattern to the one simulated from single-crystal data. researchgate.net The absence of dedicated publications on the XRPD analysis suggests that such characterization is considered routine verification rather than a primary research focus for this compound.
Coordination Chemistry of 1,4 Bis Di 1h Pyrazol 1 Yl Methyl Benzene
Ligand Design Principles and Multidentate Coordination Modes
The unique architecture of 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene dictates its function as a powerful and adaptable ligand in coordination chemistry. Its design incorporates both rigid and flexible elements, leading to predictable yet versatile binding behaviors.
This compound is fundamentally a ditopic ligand, meaning it possesses two distinct and spatially separated binding sites. eiu.edu These sites are the N,N-donor bis(pyrazolyl)methane moieties located at opposite ends of the central benzene (B151609) ring. Each of these moieties can act as a bidentate chelating agent, binding to a metal center through two nitrogen atoms from its pyrazole (B372694) rings to form a stable six-membered chelate ring. eiu.eduresearchgate.net
This dual functionality allows the ligand to bridge two different metal centers simultaneously. In this common coordination mode, referred to as bis(bidentate), the ligand links two metal fragments, facilitating the self-assembly of discrete dinuclear macrocycles or extended coordination polymers. eiu.edu The pyrazolate anion, a component of the ligand's structure, is well-established as an effective exo-bidentate donor, contributing to the stability of polynuclear systems. uninsubria.it The combination of two such chelating units on a rigid spacer makes this ligand an excellent candidate for constructing predictable bimetallic and polymetallic structures. eiu.edu
The methylene (B1212753) (-CH2-) groups connecting the pyrazole rings to the benzene core act as flexible joints, allowing the bis(pyrazolyl)methane donor groups to rotate and orient themselves to satisfy the geometric requirements of a metal center. This adaptability enables the ligand to participate in the formation of complexes with different structural outcomes, ranging from discrete molecules to infinite polymeric chains. eiu.edu The specific conformation adopted by the ligand is often a response to the coordination geometry of the metal ion (e.g., tetrahedral, square planar, or octahedral) and the steric influences of other ligands in the coordination sphere. eiu.eduacs.org
Formation of Metal Complexes with this compound
The synthesis of metal complexes with this compound leverages its unique structural features to create complex and ordered materials. The interplay between the ligand, metal ions, and counter-anions directs the assembly of diverse and often intricate architectures.
The ditopic nature of the ligand is well-suited for the synthesis of homometallic systems, where two identical metal centers are bridged by the ligand. Dinuclear homometallic species have been successfully synthesized with several transition metals. eiu.edu For instance, reactions with palladium(II) and zinc(II) salts readily yield discrete bimetallic complexes where two metal centers are incorporated into a macrocyclic structure. eiu.edu
While the synthesis of heterometallic systems with this specific ligand is not as extensively documented, the general strategy of using polytopic pyrazolate-based ligands is a known route to such complexes. eiu.eduuninsubria.it The distinct coordination environments of the two binding pockets could potentially allow for the stepwise introduction of different metal ions, although this often requires careful control of reaction conditions and the use of protecting groups. The modular nature of combining two bis(pyrazolyl)methane units in a single molecule provides a foundation for designing routes to heterobimetallic species. eiu.edu
The structural diversity of complexes formed with this compound is a key area of research. Depending on the reaction conditions and the metal precursor used, both discrete dinuclear and extended polynuclear architectures can be achieved. nih.gov
Dinuclear Complexes: The reaction of the ligand with salts such as Palladium(II) chloride, Palladium(II) acetate (B1210297), and Zinc(II) nitrate (B79036) results in the formation of discrete dinuclear species. In these structures, two ligands bridge two metal centers to form a stable, box-like dimeric metallacycle. Each bis(pyrazolyl)methane unit acts in a bidentate fashion, chelating to one metal center. eiu.edu
Polynuclear Architectures: In contrast, the reaction with Copper(II) acetate leads to the formation of one-dimensional coordination polymers. In this architecture, the ligand adopts a different conformation to bridge repeating copper paddlewheel units, resulting in an extended zig-zag chain. eiu.edu This demonstrates the ligand's utility in constructing metal-organic coordination polymers, a class of materials with potential applications in various fields. nih.govrsc.org
The final structure of a metal complex is highly dependent on the identity of the metal center and the nature of the anionic co-ligands present. eiu.edu The coordination preferences of the metal ion—such as its preferred coordination number and geometry—play a critical role in directing the self-assembly process.
The difference in structures formed with palladium(II)/zinc(II) versus copper(II) provides a clear example of the metal center's influence. The square planar preference of Pd(II) and the tetrahedral preference of Zn(II) are well-accommodated by the formation of discrete dinuclear macrocycles. eiu.edu Conversely, the formation of dimeric paddlewheel units with Cu(II) acetate directs the ligand to act as a simple linker, leading to a polymeric chain. eiu.edu
Anionic co-ligands (e.g., Cl⁻, OAc⁻, NO₃⁻) also exert significant influence. They can complete the coordination sphere of the metal, balance charge, and participate in non-covalent interactions like hydrogen bonding that stabilize the resulting supramolecular structure. eiu.eduresearchgate.net The choice of anion can thus be a determining factor in whether a discrete or polymeric structure is formed.
The following table summarizes the coordination behavior of this compound with different metal centers and co-ligands.
| Metal Center | Anionic Co-Ligand | Coordination Mode | Resulting Architecture | Reference |
|---|---|---|---|---|
| Palladium(II) | Chloride (Cl⁻) | Bis(bidentate) | Dinuclear Metallacycle | eiu.edu |
| Palladium(II) | Acetate (OAc⁻) | Bis(bidentate) | Dinuclear Metallacycle | eiu.edu |
| Zinc(II) | Nitrate (NO₃⁻) | Bis(bidentate) | Dinuclear Metallacycle | eiu.edu |
| Copper(II) | Acetate (OAc⁻) | Bridging | 1D Zig-Zag Polymer | eiu.edu |
Specific Metal Ion Complexation Studies of this compound
The versatile ligand this compound, with its multiple nitrogen donor sites and flexible backbone, has been extensively studied in coordination chemistry. Its ability to bridge metal centers leads to the formation of a diverse array of coordination complexes, including discrete dinuclear species and extended coordination polymers. The structural outcomes of these reactions are highly dependent on the coordination preferences of the metal ion, the counter-anion, and the reaction conditions.
Transition Metal Complexes (e.g., Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Ag(I), Pt(II), Cd(II))
Research into the complexation of this compound and its derivatives with various transition metals has revealed a rich and varied coordination chemistry. The ligand can adopt different conformations to accommodate the geometric requirements of different metal ions, leading to a range of supramolecular architectures.
Iron(II) Complexes: The reaction of ligands containing bis(pyrazolyl)methane units with Fe(II) salts often results in the formation of bimetallic species. eiu.edu In related systems, Fe(II) complexes with tridentate nitrogen donor ligands have been shown to exhibit spin-crossover (SCO) behavior, where the spin state of the metal ion is sensitive to temperature and light. researchgate.netiucr.org For instance, complexes derived from 2,6-di(pyrazol-1-yl)pyridine can be high-spin, low-spin, or exhibit SCO depending on the substituents on the ligand. researchgate.net While specific magnetic data for the title compound's Fe(II) complex is not detailed in the provided sources, the general behavior of similar ligands suggests the potential for interesting magnetic properties.
Cobalt(II) and Nickel(II) Complexes: Solvothermal reactions involving the related ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene with Co(II) have produced coordination polymers. nih.gov These materials can exhibit high thermal stability. acs.org In one instance, a Co(II) coordination polymer was found to be stable in air up to high temperatures. acs.org Similarly, Ni(II) has been shown to form stable three-dimensional networks with bis(pyrazolato)-based ligands. rsc.org The resulting structures often contain one-dimensional channels. rsc.org The coordination geometry around the metal centers in these types of complexes is typically octahedral or tetrahedral. mdpi.comresearchgate.net
Copper(II) and Zinc(II) Complexes: The coordination chemistry of bis(pyrazolyl)methane-based ligands with Cu(II) and Zn(II) is well-explored. eiu.eduufv.brnih.govresearchgate.net With Cu(II), these ligands can form zig-zag coordination polymers where copper paddle-wheel units act as linear directional components. eiu.edu The specific coordination environment around the copper center can vary, with examples of square planar and distorted octahedral geometries. znaturforsch.com Zn(II) readily forms complexes with bis(pyrazolyl)methane ligands, often resulting in dinuclear species or coordination polymers. eiu.edumdpi.com The resulting zinc complexes are often investigated for their potential applications in catalysis and materials science.
Palladium(II) and Platinum(II) Complexes: Palladium(II) and Platinum(II) complexes with related bis(bidentate) nitrogen donor ligands have been synthesized and structurally characterized. nih.gov These complexes typically adopt a square planar geometry, analogous to the well-known anticancer drug cisplatin. nih.gov The reaction of p-bis[bis(pyrazol-1-yl)-methyl]benzene with PdCl2 has been reported to produce dinuclear species where the ligand exhibits a bis(bidentate) coordination mode. eiu.edu Platinum(II) complexes with electron-deficient bis(pyrazolyl)-borate auxiliary ligands have also been synthesized, demonstrating the versatility of pyrazole-based ligands in stabilizing various oxidation states and geometries of platinum. nih.gov
Silver(I) and Cadmium(II) Complexes: Silver(I) and Cadmium(II) have been shown to form coordination polymers with bis(triazolyl) and bis(imidazolyl) analogues of the title ligand. mdpi.comnih.govepa.gov In the presence of Ag(I), ligands with two bis(pyrazolyl)methane units can lead to the formation of box-like cyclic dimers. eiu.edu Cadmium(II) has been observed to form coordination polymers with related flexible pyrazole-based ligands, with the resulting materials showing high thermal stability, in some cases up to 500 °C. nih.govacs.org The structure of these polymers can range from one-dimensional chains to complex three-dimensional frameworks. nih.govepa.gov
| Metal Ion | Observed Structure Type | Coordination Geometry | Ligand Coordination Mode | Key Findings |
|---|---|---|---|---|
| Fe(II) | Bimetallic species (with related ligands) | Octahedral (common for Fe(II)) | Tridentate or Bidentate | Potential for spin-crossover behavior based on related systems. researchgate.netiucr.org |
| Co(II) | Coordination Polymer | Tetrahedral/Octahedral | Bridging | Forms robust, thermally stable 3D networks with related ligands. nih.govacs.org |
| Ni(II) | Coordination Polymer | Octahedral | Bridging | Can form 3D networks with 1D channels. rsc.org |
| Cu(II) | Zig-zag Coordination Polymer | Square Planar/Distorted Octahedral | Bis(bidentate) | Forms polymers with copper paddle-wheel units with related ligands. eiu.eduznaturforsch.com |
| Zn(II) | Dinuclear Species/Coordination Polymer | Tetrahedral | Bis(bidentate) | Readily forms discrete and polymeric structures. eiu.edu |
| Pd(II) | Dinuclear Species | Square Planar | Bis(bidentate) | Forms discrete bimetallic complexes. eiu.edu |
| Ag(I) | Cyclic Dimer/Coordination Polymer | Linear/Trigonal Planar | Bridging | Can form box-like dimeric structures. eiu.edu |
| Pt(II) | Mononuclear Complexes (with related ligands) | Square Planar | Bidentate | Forms stable square planar complexes. nih.gov |
| Cd(II) | Coordination Polymer | Tetrahedral/Octahedral | Bridging | Forms highly thermally stable coordination polymers with related ligands. nih.govacs.org |
Supramolecular Assemblies and Coordination Frameworks Utilizing 1,4 Bis Di 1h Pyrazol 1 Yl Methyl Benzene
Principles of Self-Assembly in Metal-Ligand Systems
The formation of coordination polymers (CPs) and metal-organic frameworks (MOFs) is a spontaneous process driven by the principles of molecular self-assembly, where metal ions and organic ligands organize into ordered, extended structures. uninsubria.itmdpi.com Pyrazole (B372694) and its derivatives are particularly effective synthons in this process. rsc.org The pyrazole ring offers not only a nitrogen donor site for coordination with metal ions but also an N-H group that can act as a hydrogen-bond donor, facilitating secondary interactions that guide the final architecture. cgl.org.cnrsc.org
In systems involving 1,4-bis(di(1H-pyrazol-1-yl)methyl)benzene, the ligand acts as a multidentate linker, bridging multiple metal centers. The flexibility of the ligand, stemming from the rotation around the methylene-benzene bonds, allows it to adopt various conformations to satisfy the geometric preferences of the metal ion. nih.govub.edu This interplay between the ligand's conformational freedom and the metal's coordination geometry is a key principle that dictates the topology of the resulting framework. ub.edu The self-assembly is a thermodynamic process, often leading to the most stable crystalline product under specific reaction conditions. researchgate.net
Intermolecular Interactions Directing Supramolecular Architectures
Hydrogen bonds are among the most critical non-covalent interactions in the crystal engineering of pyrazole-based ligands. rsc.org The pyrazole N-H group is a potent hydrogen bond donor, while uncoordinated pyrazole nitrogen atoms or other functional groups can act as acceptors. In the hydrated crystal structure of 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene, for example, water molecules form one-dimensional chains through O-H···O hydrogen bonds. These water chains then link to the ligand molecules via O-H···N hydrogen bonds, creating a two-dimensional supramolecular network. nih.gov
In metal complexes, hydrogen bonding can occur between the ligand and solvent molecules, counter-ions, or adjacent coordination spheres. ub.edunih.gov These interactions can link discrete complexes into higher-dimensional arrays or reinforce the stability of extended coordination polymers. For instance, in some cobalt(II) complexes, occluded water molecules form symmetrical double O–H···Cl interactions that bind adjacent polymer chains into a double supramolecular chain. ub.edu The predictable nature of these hydrogen-bonding patterns makes them a powerful tool for designing specific structural motifs. rsc.org
| Interacting Groups | H-Bond Type | Structural Role | Reference Compound(s) |
| Ligand N-H, Water O | O-H···N | Links ligand and water molecules | 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate nih.gov |
| Water O-H, Water O | O-H···O | Forms 1D water chains | 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene dihydrate nih.gov |
| Water O-H, Chloride | O-H···Cl | Links adjacent polymer chains | {[Co(L)Cl2]·1/2H2O}n ub.edu |
| Pyrazole N-H, Pyrazolate N | N-H···N | Dimer formation | Tripodal cobalt complexes mdpi.com |
Aromatic π-π stacking is another significant non-covalent interaction that influences the crystal packing of frameworks built from this compound. nih.gov These interactions occur between the electron-rich π systems of the benzene (B151609) and pyrazole rings of adjacent ligands. The stability and geometry of these interactions depend on the distance between the aromatic rings (typically 3.3–3.8 Å) and their relative orientation (parallel-displaced or T-shaped). nih.gov
In many pyrazole-based coordination compounds, π-π stacking interactions work cooperatively with hydrogen bonds to stabilize the resulting structure. mdpi.commdpi.comdoaj.org For instance, stacking between pyrazole rings of neighboring molecules can lead to the formation of 1D columns or 2D layers. researchgate.net These interactions can be a dominant force in the absence of strong hydrogen bond donors, directing the assembly of the final supramolecular architecture. nih.gov In some gold(I) complexes with dimethylpyrazole, dimers are supported by π-stacking interactions between the pyrazole rings. nih.gov
| Interacting Rings | Centroid-Centroid Distance (Å) | Interaction Type | Structural Outcome | Reference System |
| Pyrazole-Pyrazole | Not specified | π-π stacking | Dimer stabilization | [Au(dmpzH)2]NO3 nih.gov |
| Phenanthroline-Phenanthroline | 3.47 - 3.86 | π-π stacking | Forms stable chain building blocks | Porous supramolecular framework (π-1) nih.gov |
| Pyrazole-Pyrazole | Not specified | π-π stacking | Formation of 2D supramolecular layers | Zinc(II) coordination polymer researchgate.net |
C-H···π Interactions: These occur when a C-H bond points towards the face of an aromatic ring (pyrazole or benzene). They are weaker than hydrogen bonds but are frequently observed and contribute to the cohesion of the crystal lattice. mdpi.comresearchgate.net
van der Waals Forces: These ubiquitous, non-directional forces arise from temporary fluctuations in electron density and are significant in ensuring efficient space-filling within the crystal. nih.gov
Anion-π Interactions: In ionic compounds, an anion can be attracted to the electron-deficient region above a π-system, influencing the position of counter-ions within the crystal lattice. conicet.gov.armdpi.com
Metallophilic Interactions: In complexes containing d¹⁰ metal ions like Cu(I) or Ag(I), weak attractive forces can exist between the metal centers, influencing the formation of multinuclear clusters or specific polymeric arrangements. mdpi.com
The cumulative effect of these diverse and often subtle interactions is a highly ordered and thermodynamically stable supramolecular architecture. researchgate.netnih.gov
Construction of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)
The flexible this compound ligand and its derivatives, particularly the 3,5-dimethyl substituted analog (H₂BDMPX), are excellent candidates for constructing robust CPs and MOFs. acs.orgnih.gov Through solvothermal reactions, these ligands readily react with various transition metal ions to form crystalline materials with high thermal stability. acs.orgnih.gov The choice of metal ion, solvent, and reaction conditions can be used to tune the final structure and properties of the resulting framework. researchgate.net
The structural outcome of the self-assembly process using this compound-type ligands is highly variable, leading to frameworks of different dimensionalities and topologies. ub.edumdpi.com
One-Dimensional (1D) Chains: In some cases, the ligand and metal ions assemble into simple linear or zigzag chains. mdpi.comresearchgate.net For example, a cobalt(II) chloride complex with a flexible bispyrazole ligand forms a 1D coordination polymer. ub.edu
Two-Dimensional (2D) Layers: The interconnection of 1D chains or direct assembly in a plane can lead to layered structures. These layers are often held together in the third dimension by weaker forces like hydrogen bonding or π-π stacking. researchgate.net
Three-Dimensional (3D) Frameworks: The use of tetrahedral metal ions like Zn(II), Co(II), and Cd(II) with the H₂BDMPX ligand has led to the formation of dense, isomorphous 3D networks. acs.orgnih.gov These frameworks feature rhombic motifs built around parallel chains of tetrahedral MN₄ units. acs.orgnih.gov A different coordination mode is observed with Cu(I), which forms a Cu₂(BDMPX) structure, highlighting the profound influence of the metal ion on the final architecture. acs.orgnih.gov
This structural diversity underscores the versatility of the this compound scaffold in creating a range of coordination architectures. eiu.eduub.edu
| Compound Formula | Metal Ion | Ligand | Dimensionality | Structural Features |
| M(BDMPX) | Zn(II), Co(II) | H₂BDMPX | 3D | Dense network with rhombic motifs; tetrahedral MN₄ chromophores. acs.orgnih.gov |
| M(BDMPX) | Cd(II) | H₂BDMPX | 3D | Isomorphous to Zn and Co structures; high thermal stability. acs.orgnih.gov |
| Cu₂(BDMPX) | Cu(I) | H₂BDMPX | 3D | Different framework topology compared to M(II) analogs. acs.orgnih.gov |
| {[Co(L)Cl₂]·1/2H₂O}n | Co(II) | Flexible bispyrazole | 1D | Polymeric chain structure. ub.edu |
| [Cu₂(L)Cl₄] | Cu(II) | Flexible bispyrazole | 0D (Dimer) | Dimeric molecular architecture. ub.edu |
Engineering of Porous Architectures and Channels
The engineering of porous architectures and channels in coordination frameworks is a pivotal area of materials science, targeting applications in gas storage, separation, and catalysis. The ligand this compound and its derivatives are of particular interest due to their structural flexibility and versatile coordination capabilities with metal ions. While comprehensive studies on the porous frameworks derived specifically from this compound are limited, extensive research on its close analogue, 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene, provides significant insights into the potential of this ligand family to form unique porous materials.
Pro-porous Coordination Polymers from a Methylated Analogue
Significant research has been conducted on the coordination polymers formed by the flexible, pyrazole-based ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene (H₂BDMPX) with late transition metals. acs.orgresearchgate.netnih.gov Solvothermal reactions of this ligand with zinc(II), cobalt(II), and cadmium(II) have yielded isomorphous 3-D networks. acs.orgnih.gov These compounds exhibit high thermal robustness, with stability in air up to at least 300 °C. acs.orgnih.gov
The crystal structures of the Zn(II) and Co(II) coordination polymers, as determined by ab initio X-ray powder diffraction, reveal a dense 3-D network characterized by rhombic motifs. These motifs are hinged around rigid and parallel chains of tetrahedral MN₄ chromophores. acs.orgnih.gov A key feature of these materials is their "pro-porous" nature, a phenomenon described as "porosity without pores." acs.orgnih.gov This indicates that while the crystallographic structure may appear dense, the framework possesses inherent flexibility that allows for the induction of porosity upon interaction with guest molecules, such as nitrogen gas during adsorption measurements. acs.orgnih.gov
This framework flexibility is triggered by temperature changes and is also at play during N₂ adsorption at 77 K. acs.orgnih.gov The Zn(II) and Co(II) derivatives, in particular, demonstrate permanent porosity. acs.orgnih.gov The pro-porous character is attributed to the flexibility of the rhombic motifs, which is stimulated by the gas probe and facilitated by the nature of the ligand. acs.orgnih.gov
Porosity and Surface Area Data
The porosity of the coordination polymers derived from 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene has been quantified using nitrogen adsorption measurements. The results for the zinc(II) and cobalt(II) compounds are detailed in the table below, showcasing their Brunauer–Emmett–Teller (BET) and Langmuir specific surface areas.
| Metal Ion | Compound | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) |
| Zinc(II) | Zn(BDMPX) | 515 | 667 |
| Cobalt(II) | Co(BDMPX) | 209 | 384 |
Data sourced from studies on the coordination polymers of 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene. acs.orgnih.gov
The data highlights the significant porosity that can be achieved with this class of ligands, particularly with the zinc(II) metal center. The difference in surface area between the zinc and cobalt frameworks, despite being isomorphous, suggests that the nature of the metal ion plays a crucial role in the degree of porosity exhibited by the final architecture.
While direct analogues using this compound are not extensively reported in the context of porous materials, the findings from its methylated derivative underscore the potential for creating flexible, porous frameworks. The inherent structural characteristics of the this compound ligand, such as the rotational freedom of the pyrazolyl groups and the benzene core, are conducive to the formation of dynamic structures capable of guest inclusion. Further research focusing on the unsubstituted ligand is necessary to fully explore its capabilities in the engineering of novel porous architectures and channels.
Computational and Theoretical Investigations of 1,4 Bis Di 1h Pyrazol 1 Yl Methyl Benzene and Its Complexes
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the properties of pyrazole-based ligands and their metal complexes. DFT calculations would be instrumental in elucidating the fundamental characteristics of 1,4-bis(di(1H-pyrazol-1-yl)methyl)benzene.
DFT calculations are employed to model the electronic structure, providing insights into how electrons are distributed within the molecule and the nature of its chemical bonds. This analysis typically involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability.
For a ligand like this compound, analysis would focus on the electron-donating capacity of the pyrazolyl nitrogen atoms. In related scorpionate ligands, the electronic properties can be tuned by introducing different substituents, which in turn affects the stability and reactivity of their metal complexes. rsc.org A theoretical study would map the electron density distribution to identify the nucleophilic sites responsible for coordination with metal centers.
Table 1: Illustrative Electronic Properties from DFT Calculations This table presents the type of data obtained from DFT calculations for a generic scorpionate ligand, as specific values for this compound are not available in the searched literature.
| Property | Description | Expected Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the ligand. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the ligand. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical stability and reactivity. |
| Mulliken Charges | Distribution of atomic charges throughout the molecule. | Identifies electron-rich (coordinating) and electron-poor sites. |
Conformational Energetics and Ligand Flexibility
The flexibility of this compound is a key feature, stemming from the rotational freedom around the methylene-benzene and methylene-pyrazole bonds. This flexibility allows the ligand to adopt various conformations to accommodate different metal ions. rsc.org Computational methods can be used to explore the potential energy surface of the ligand, identifying stable conformers and the energy barriers for interconversion between them.
Crystal structure data for the related, simpler ligand 1,4-bis[(1H-pyrazol-1-yl)methyl]benzene reveals a nonplanar, Z-shaped conformation in the solid state, with the pyrazole (B372694) rings oriented on opposite sides of the central phenyl ring. nih.goviucr.orgnih.gov A computational study on this compound would similarly calculate the relative energies of different spatial arrangements of its four pyrazole rings, predicting the most likely coordination geometries (e.g., facially-capping or meridional) upon complexation. core.ac.uk
Quantum chemical calculations are a valuable tool for predicting spectroscopic properties, which can then be used to interpret and validate experimental data. For instance, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) spectra. mdpi.commdpi.com By comparing the calculated spectrum with the experimental one, specific vibrational modes can be assigned to particular bonds or functional groups, confirming the molecular structure.
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. This would help in understanding the photophysical properties of the ligand and its complexes. mdpi.com For the target molecule, calculations would focus on assigning the characteristic vibrations of the pyrazole and benzene (B151609) rings and predicting the electronic transitions responsible for its UV-Vis absorption profile.
Mechanistic Elucidation of Reactivity and Catalysis through Computational Modeling
While specific catalytic applications involving this compound are not detailed in the provided search results, its metal complexes are potential candidates for catalysis, a field where pyrazole derivatives have been explored. mdpi.com Computational modeling is essential for elucidating the mechanisms of such catalytic reactions.
By mapping the reaction pathway, DFT can be used to calculate the geometries and energies of reactants, transition states, and products. This information allows for the determination of activation barriers, which govern the reaction rate. For a hypothetical catalytic cycle involving a metal complex of this ligand, computational studies could clarify the role of the ligand in stabilizing reactive intermediates and facilitating key steps such as substrate binding and product release. mdpi.com
Prediction of Coordination Preferences and Spin States
The tetradentate nature of this compound allows it to form stable complexes with a variety of transition metals. Computational chemistry can predict the preferred coordination number and geometry for a given metal ion. By calculating the relative energies of different possible structures (e.g., tetrahedral, square planar, octahedral), the most stable arrangement can be identified.
For complexes with transition metals like iron(II), the spin state (high-spin or low-spin) is a critical property that influences magnetic and electronic behavior. The ligand field strength is a determining factor; strong-field ligands favor a low-spin state, while weak-field ligands favor a high-spin state. DFT calculations can predict the energy difference between the high-spin and low-spin states. The electronic and steric properties of substituents on pyrazole rings are known to significantly influence the spin state of resulting iron(II) complexes. uclouvain.be Computational studies on complexes of this compound would provide insight into whether its complexes are likely to exhibit properties like spin crossover (SCO), where the spin state changes in response to external stimuli like temperature or pressure. mdpi.comarxiv.org
Advanced Applications and Functional Materials Derived from 1,4 Bis Di 1h Pyrazol 1 Yl Methyl Benzene Complexes
Catalytic Applications in Organic Transformations
Complexes incorporating 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene and its derivatives have emerged as promising catalysts in a variety of organic transformations. The modular nature of the pyrazole-based ligand allows for the fine-tuning of the steric and electronic properties of the metal center, which is crucial for catalytic activity and selectivity.
Homogeneous and Heterogeneous Catalysis
The adaptability of the this compound ligand framework allows for its use in both homogeneous and heterogeneous catalysis. In homogeneous systems, soluble metal complexes of this ligand can exhibit high activity and selectivity due to the well-defined nature of the active species. For instance, rhodium(I) complexes bearing related bis(pyrazolyl)aluminate ligands have demonstrated enhanced catalytic activity in the homogeneous polymerization of phenylacetylene (B144264) compared to their borate (B1201080) analogues. nsf.gov
For heterogeneous applications, these complexes can be immobilized on solid supports. This approach combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. For example, bis(imino)pyridyliron chloride complexes with structural similarities have been successfully immobilized on oxide supports for ethylene (B1197577) polymerization, demonstrating high and stable activity upon activation. researchgate.net
Specific Reaction Scope (e.g., Suzuki–Miyaura Cross-Coupling Reactions, Hydrazine (B178648) Disproportionation)
Suzuki–Miyaura Cross-Coupling Reactions: Palladium complexes featuring pyrazole-based ligands are effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in modern organic synthesis. rsc.orgrsc.orgdntb.gov.ua The steric bulk and electron-donating nature of the pyrazolyl groups can be modulated to enhance catalytic efficiency. For example, bulky bis(pyrazolyl)palladium(II) complexes have shown high conversion rates in the coupling of bromobenzene (B47551) with phenylboronic acid. rsc.org The presence of electron-withdrawing substituents on the aryl halide substrate has been observed to increase the reaction conversion. rsc.org
Hydrazine Disproportionation: While direct studies on this compound complexes for hydrazine disproportionation are not prevalent, related iron complexes with proton-responsive pincer-type bis(pyrazole) ligands have been investigated for this reaction. researchgate.net Mechanistic studies using density functional theory (DFT) suggest that the pyrazole (B372694) moieties play a crucial role in the catalytic cycle by acting as both Brønsted acids and bases, facilitating proton-coupled electron transfer steps. researchgate.net This highlights the potential of pyrazole-containing ligands to mediate complex multi-electron, multi-proton transformations.
Spin Crossover (SCO) Phenomena in Metal Complexes
Spin crossover (SCO) is a fascinating phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light. mdpi.comub.edu This property makes SCO complexes highly promising for applications in molecular switching and data storage devices. Iron(II) complexes are particularly well-studied in this regard.
Modulation of Spin States through Ligand Design
The ligand field strength is a critical determinant of the spin state of a metal ion. Ligand design, therefore, offers a powerful tool to modulate SCO properties. For iron(II) complexes, ligands that provide a field strength near the crossover point are required. Pyrazole-based ligands, such as the structurally related 2,6-bis(1H-pyrazol-1-yl)pyridine (BPP), have been shown to confer a suitable ligand field for SCO in iron(II) complexes. nih.gov
The electronic and steric properties of the ligand can be systematically altered to fine-tune the transition temperature (T1/2) of the SCO. For instance, introducing methyl substituents to the pyrazole rings can decrease the ligand field, leading to a lower T1/2 or stabilization of the HS state. researchgate.net Conversely, a sterically crowded coordination sphere generally favors the longer metal-ligand bonds associated with the HS state. researchgate.net The flexible nature of the this compound ligand could allow for subtle conformational changes that influence the coordination environment and thus the SCO behavior.
| Complex/Ligand System | Metal Ion | Key Finding | Reference |
|---|---|---|---|
| Fe(Me1,3bpp)22 | Fe(II) | Exhibits spin crossover with T1/2 = 183 K. Doping with Zn(II) diminishes the cooperativity of the SCO. | ub.edu |
| [Fe(H2B(4-CH3-pz)2)2(bipy)] | Fe(II) | Shows incomplete SCO in the bulk due to intermolecular π-π interactions, but complete SCO in thin films. | nih.gov |
| [Fe(HB(3,5-(CH3)2pz)3)2] | Fe(II) | Undergoes a spin state crossover from HS to LS upon cooling below ~195 K. | researchgate.net |
Potential for Molecular Switching Devices
The bistability of SCO complexes, where they can exist in two different electronic states under the same conditions, is the basis for their potential use in molecular switching and memory devices. ub.edunih.gov The transition between the LS and HS states is accompanied by changes in magnetic, optical, and structural properties, which can be harnessed as read-out signals. For instance, the change in magnetic moment can be detected by magnetometry, while the color change often associated with SCO can be monitored optically. Iron(II) complexes based on functionalized 2,6-bis(1H-pyrazol-1-yl)pyridine ligands are being explored for single-molecule junctions to study spin-state dependence of conductance. nih.gov The development of electrochromic devices based on carbazole-containing polymers also points to the potential of integrating switchable molecules into functional devices. mdpi.com
Adsorption and Separation Technologies within Porous Frameworks
The ability of this compound to act as a flexible linker has been exploited in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.govnih.gov These materials can exhibit permanent porosity and are of great interest for applications in gas storage, separation, and purification. rsc.orgnih.gov
MOFs constructed from metal nodes and organic linkers can have high surface areas and tunable pore sizes, making them excellent candidates for selective adsorption. rsc.orgresearchgate.net The flexible nature of ligands like this compound can impart dynamic properties to the resulting frameworks, allowing them to respond to external stimuli such as the introduction of guest molecules.
Coordination polymers derived from the related ligand 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene have demonstrated "porosity without pores," where the framework is flexible enough to accommodate gas molecules despite having a dense initial structure. nih.gov For example, zinc(II) and cobalt(II) frameworks of this ligand show permanent porosity for N2 adsorption at 77 K, with BET surface areas of 515 m²/g and 209 m²/g, respectively. nih.gov This pro-porous nature is attributed to the flexibility of the rhombic motifs within the structure. nih.gov Such materials are promising for selective gas adsorption and separation applications.
| Framework Material | Metal Ion | Adsorption/Separation Properties | Reference |
|---|---|---|---|
| [Zn(BDMPX)] | Zn(II) | Shows permanent porosity for N2 at 77 K with a BET surface area of 515 m²/g. | nih.gov |
| [Co(BDMPX)] | Co(II) | Exhibits permanent porosity for N2 at 77 K with a BET surface area of 209 m²/g. | nih.gov |
| [Zn(L)(bpdc)]·1.6H2O | Zn(II) | A porous 3D framework showing selective adsorption of CO2 over N2. | rsc.org |
Luminescent and Optoelectronic Materials
Coordination of this compound with d¹⁰ metal ions, such as Zn(II) and Cd(II), is a common strategy for producing luminescent materials. The resulting coordination polymers often exhibit fluorescence, which can be attributed to ligand-centered electronic transitions. For instance, a Zn(II) coordination polymer incorporating a similar ligand, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, displays strong fluorescence emission. mdpi.com While specific data for this compound complexes is not extensively reported in the available literature, the principles of ligand-centered luminescence are expected to apply.
Furthermore, the incorporation of lanthanide ions into frameworks built with pyrazole-containing ligands is a promising avenue for developing materials with sharp, characteristic emission bands. The pyrazole moieties can act as "antenna" ligands, absorbing energy and transferring it to the lanthanide ion, which then emits light. This process, known as the antenna effect, is crucial for applications in lighting, displays, and sensing.
The development of optoelectronic devices also benefits from the unique properties of these coordination compounds. For example, iron(II) complexes with related 2,6-bis(pyrazol-1-yl)pyridine ligands have been shown to exhibit a synergistic relationship between spin-crossover (SCO) behavior and fluorescence. rsc.org This opens up possibilities for creating multifunctional materials where the magnetic state can influence the optical output, leading to novel switching and memory devices.
Table 1: Representative Luminescent Properties of Pyrazole-Based Coordination Polymers
| Compound/Ligand | Metal Ion | Emission Maximum (nm) | Excitation Wavelength (nm) | Reference |
|---|---|---|---|---|
| {[Zn(1,4-bmimb)(PhAA)₂]·H₂O}n | Zn(II) | 442 | 350 | mdpi.com |
| 1,4-bmimb | - | 453 | 350 | mdpi.com |
(Note: 1,4-bmimb = 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, a structurally related ligand)
Magnetic Material Development
The structural flexibility of this compound and its ability to bridge multiple metal centers make it a valuable component in the design of novel magnetic materials. The magnetic properties of the resulting complexes are dictated by the nature of the metal ions and the geometric arrangement of the spin carriers within the crystal lattice.
Research into related systems has shown that metal complexes with a p-bis[bis(pyrazol-1-yl)-methyl]benzene framework can exhibit antiferromagnetic super-exchange interactions. eiu.edu This phenomenon occurs when the magnetic moments of adjacent metal ions, bridged by the ligand, align in an antiparallel fashion. The strength of this magnetic coupling can be influenced by the specific metal ion used, with interactions generally increasing across the 4th period of the transition metals. eiu.edu
For instance, studies on copper(II) complexes with other pyrazole-based ligands have revealed weak antiferromagnetic coupling between the metal centers. researchgate.net This behavior is often observed in supramolecular chains where the magnetic interactions are mediated by intermolecular contacts. In some cases, however, copper(II) complexes can also exhibit simple paramagnetic behavior, where the magnetic moments of the metal ions are randomly oriented in the absence of an external magnetic field. researchgate.net
A particularly interesting area of research is the development of spin-crossover (SCO) materials. Iron(II) complexes are well-known for their ability to switch between a high-spin and a low-spin state in response to external stimuli such as temperature, pressure, or light. While specific SCO studies on this compound complexes are not widely documented, the broader family of iron(II) complexes with pyrazole-containing ligands, such as 2,6-bis(pyrazol-1-yl)pyridines, has been extensively investigated for this property. nih.govdocumentsdelivered.comrsc.org These materials are promising for applications in data storage and molecular sensing.
Table 2: Magnetic Behavior of Representative Copper(II) Complexes with Pyrazole-Based Ligands
| Complex | Magnetic Behavior | Coupling Constant (J/k) | Reference |
|---|---|---|---|
| [Cu(L2)₂Cl₂] | Weak Antiferromagnetic | - | researchgate.net |
| [Cu(L3)₂Cl₂] | Weak Antiferromagnetic | - | researchgate.net |
| [Cu(L1)₂Cl₂] | Paramagnetic | - | researchgate.net |
(Note: L1, L2, and L3 are different pyrazole-based ligands, not this compound)
Future Research Directions and Emerging Opportunities for 1,4 Bis Di 1h Pyrazol 1 Yl Methyl Benzene
Development of Novel Synthetic Strategies and Ligand Modifications
Future research will likely focus on advancing the synthesis of 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene and its derivatives to fine-tune its chemical and physical properties. While established methods involve the reaction of pyrazole (B372694) with 1,4-bis(bromomethyl)benzene, exploring alternative synthetic pathways could lead to higher yields, milder reaction conditions, and greater accessibility to novel derivatives. nih.gov
A significant area of opportunity lies in ligand modification. Introducing functional groups onto either the pyrazole rings or the central benzene (B151609) ring can systematically alter the ligand's steric and electronic characteristics. For instance, adding bulky substituents like phenyl groups to the pyrazole rings could introduce steric hindrance, influencing the coordination geometry and potentially preventing the formation of certain complex structures. researchgate.net Conversely, adding smaller functional groups could be used to modulate solubility or create additional binding sites. mdpi.com Such modifications are crucial for tailoring the ligand for specific applications in catalysis or materials science. mdpi.com
| Modification Strategy | Target Moiety | Potential Effect on Ligand Properties | Example from Related Compounds |
| Introduction of Alkyl/Aryl Groups | Pyrazole Rings | Increased steric hindrance, modified electronic properties, altered solubility. mdpi.com | 1,2-Bis[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]benzene shows significant steric hindrance. researchgate.net |
| Functionalization of Benzene Core | Benzene Ring | Introduction of secondary functionalities (e.g., hydroxyl, carboxyl), potential for post-synthetic modification. | Pyrazole-based carboxylic ligands can form diverse lanthanide complexes. researchgate.net |
| Use of Fluorinated Precursors | Pyridine Core (analogue) | Enhanced stability and unique electronic properties. researchgate.net | Pentafluoropyridine is used as a core for new 2,6-bis(pyrazol-1-yl)pyridine ligands. researchgate.net |
| Alternative Synthetic Routes | Entire Ligand | Improved yield, milder conditions, access to new derivatives. jocpr.com | C-F activation strategies have been used for synthesizing related tris(pyrazolyl)methane ligands. mdpi.com |
Exploration of Diverse Metal-Ligand Coordination Architectures
The conformational flexibility of the methylene-benzene-methylene spacer in this compound is a defining feature that allows for the construction of a wide array of coordination architectures. nih.govnih.gov Future work should systematically explore its coordination behavior with a broad spectrum of metal ions from across the periodic table, including transition metals, lanthanides, and main group elements. acs.org
The interplay between the ligand's conformation and the preferred coordination geometry of different metal ions is expected to yield diverse structural motifs, ranging from discrete molecular complexes to one-dimensional (1D) chains, two-dimensional (2D) networks, and three-dimensional (3D) metal-organic frameworks (MOFs). amanote.comresearchgate.net The choice of metal precursor, counter-anion, and reaction conditions (e.g., solvent, temperature) will be critical in directing the self-assembly process towards desired architectures. Understanding how to control this process is a key challenge and a significant opportunity for creating materials with predictable structures and properties.
| Metal Ion Type | Potential Coordination Geometry | Resulting Architecture | Rationale / Analogy |
| d-block Transition Metals (e.g., Zn(II), Cu(II), Co(II)) | Tetrahedral, Square Planar, Octahedral | 1D Chains, 2D Layers, 3D MOFs | Flexible bis(imidazole) and bis(pyrazole) ligands are known to form extensive coordination polymers. nih.govamanote.comresearchgate.net |
| Lanthanides (e.g., Eu(III), Tb(III)) | High Coordination Numbers (7-9) | 2D/3D Polymers | Related pyrazole-based ligands form 2D and 3D polymers with lanthanide ions. researchgate.net |
| p-block Metals (e.g., Cd(II), Pb(II)) | Varied (Stereoactive Lone Pairs) | Diverse Supramolecular Networks | The flexible nature of the ligand can accommodate irregular coordination spheres. |
| Silver(I) | Linear, Trigonal | Helicates, Macrocycles | The flexible ligand backbone is well-suited for forming helical and cyclic structures with Ag(I). researchgate.net |
Design and Synthesis of Multifunctional Materials with Tunable Properties
A major driving force for future research is the potential to create multifunctional materials by incorporating this compound into coordination polymers and MOFs. By judiciously selecting metal nodes and leveraging the properties of the ligand, materials with tailored functions such as luminescence, catalysis, and chemical sensing can be designed. researchgate.net
For example, coordination complexes involving lanthanide ions or certain d10 metals like zinc(II) and cadmium(II) are promising candidates for photoluminescent materials. researchgate.netresearchgate.net The ligand can act as an "antenna," absorbing energy and transferring it to the metal center, which then emits light. The emission properties could be tuned by modifying the ligand structure or the coordination environment of the metal ion. Furthermore, creating porous MOFs with this ligand could lead to materials capable of selective gas adsorption or acting as sensors for specific metal ions or small organic molecules. rsc.org The flexible nature of the ligand might also impart interesting dynamic properties to the framework, allowing it to respond to external stimuli.
Integration of Advanced Computational Studies for Rational Material Design
To accelerate the discovery and optimization of new materials based on this compound, the integration of advanced computational methods is essential. Techniques such as Density Functional Theory (DFT) can provide deep insights into the electronic structure, bonding, and conformational preferences of the ligand and its metal complexes. mdpi.com
Computational modeling can be employed to predict the most stable coordination architectures for different metal ions, guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate and predict the photophysical properties, such as absorption and emission spectra, of potential luminescent materials. researchgate.net This "materials-by-design" approach, where computational screening and prediction precede laboratory synthesis, represents a powerful strategy for the rational design of functional materials with precisely tuned properties. By combining theoretical calculations with experimental synthesis and characterization, researchers can more efficiently explore the vast potential of this compound in creating the next generation of advanced functional materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methods for preparing 1,4-Bis(di(1H-pyrazol-1-yl)methyl)benzene, and how can purity be optimized?
- Methodology : Utilize Suzuki-Miyaura coupling or nucleophilic substitution reactions to assemble the pyrazole rings onto the benzene backbone. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures can enhance purity. Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS). For crystallinity, slow evaporation of solvent under inert conditions is advised .
- Key Considerations : Avoid moisture-sensitive intermediates by using anhydrous solvents and inert atmospheres (N/Ar).
Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow diffusion of a poor solvent (e.g., hexane) into a saturated solution. Use the SHELX suite (SHELXT for structure solution, SHELXL for refinement) to analyze diffraction data. Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 .
- Data Interpretation : Check for R-factor convergence (<5%) and validate thermal displacement parameters.
Q. What spectroscopic techniques are critical for characterizing this compound’s coordination behavior in metal-organic frameworks (MOFs)?
- Methodology : Employ FT-IR to confirm pyrazole-metal coordination via shifts in N-H stretching (3100–3200 cm). UV-Vis spectroscopy can monitor ligand-to-metal charge transfer (LMCT) bands. Solid-state NMR (H, C) helps assess structural rigidity in MOFs .
Advanced Research Questions
Q. How can this compound be tailored to design MOFs with specific pore geometries for gas adsorption?
- Methodology : Adjust linker metrics (length, flexibility) to control pore size. For example, combining the ligand with Zr nodes under solvothermal conditions (DMF, 120°C) produces sqc-topology MOFs. Use N adsorption isotherms (77 K) to quantify surface area (BET) and pore volume. For selective CO/CH separation, evaluate adsorption isotherms at 273–298 K .
- Challenges : Competing coordination modes (e.g., μ- vs. μ-pyrazole) may require modulating reaction pH or temperature.
Q. What mechanisms explain the photochemical reactivity of derivatives of this compound, and how can acid generation be quantified?
- Methodology : Irradiate derivatives (e.g., sulfonated analogs) at 254 nm in acetonitrile. Monitor S-O bond cleavage via HPLC-MS. Quantify acid generation via titration (0.01 M NaOH) or ion chromatography. Use radical scavengers (e.g., TEMPO) to confirm triplet-state involvement in Fries rearrangements .
- Data Contradictions : Conflicting UV-Vis and EPR data may arise from competing pathways (e.g., solvent cage effects vs. radical diffusion).
Q. How can discrepancies in crystallographic and spectroscopic data be resolved when analyzing metal-ligand binding modes?
- Methodology : Cross-validate SCXRD results with EXAFS to confirm metal-ligand bond lengths. For ambiguous cases (e.g., Jahn-Teller distortions), use DFT calculations (Gaussian, B3LYP functional) to model electronic structures. Compare simulated and experimental IR/Raman spectra .
- Case Study : If XRD suggests tetrahedral coordination but EPR shows axial symmetry, consider dynamic Jahn-Teller effects or partial oxidation states.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
